tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2 It is known for its unique structure, which includes a piperidine ring substituted with a chloropyrazine moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate typically involves the reaction of 6-chloropyrazine with a piperidine derivative. The process can be summarized as follows:
Starting Materials: 6-chloropyrazine and a piperidine derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 6-chloropyrazine is reacted with the piperidine derivative under reflux conditions, followed by the addition of tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrazine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the chloropyrazine moiety.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the chloropyrazine moiety. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-9-5-4-6-13(20)8-7-12-10-18-11-14(17)19-12/h10-11,13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXVUMNKDIPHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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